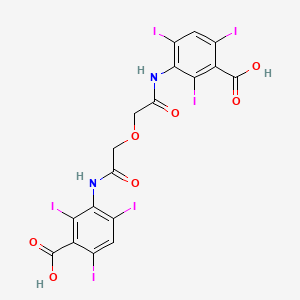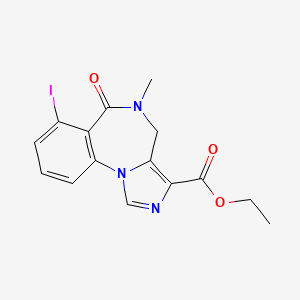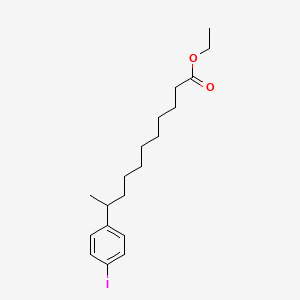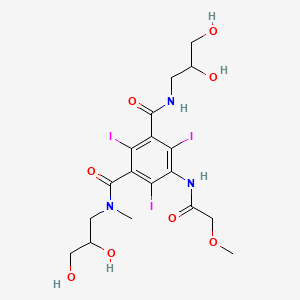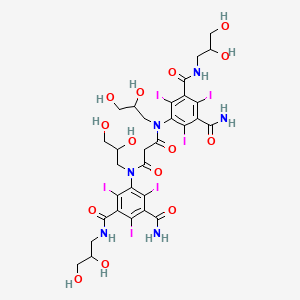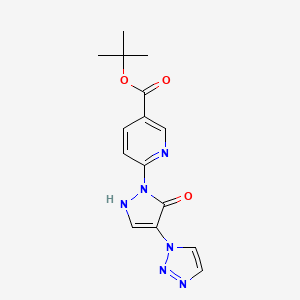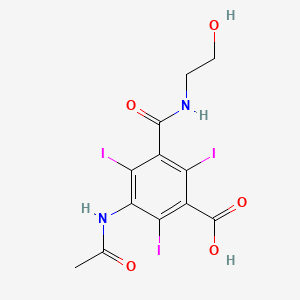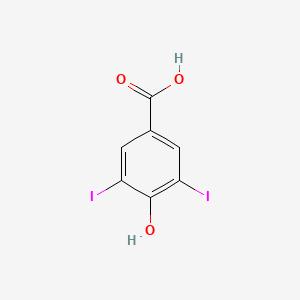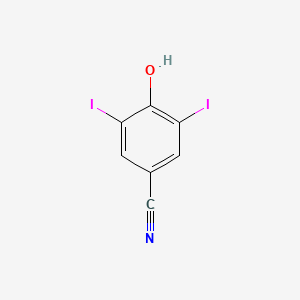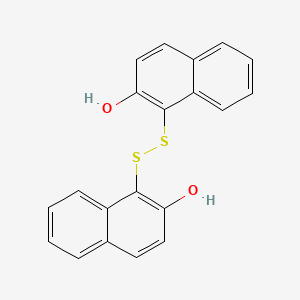
Iprodiona
Descripción general
Descripción
Iprodione is a hydantoin fungicide and nematicide . It is used on crops affected by Botrytis bunch rot, Brown rot, Sclerotinia, and other fungal diseases in plants . It is currently applied in a variety of crops: fruit, vegetables, ornamental trees and shrubs, and on lawns .
Molecular Structure Analysis
Iprodione has a molecular formula of C13H13Cl2N3O3 and a molar mass of 330.16662 . The structure of Iprodione was used to map the ligand-binding site of MmGSTP1-1 and to provide structural data of the interaction of the enzyme with Iprodione using molecular docking .Chemical Reactions Analysis
Iprodione is degraded by a consortium composed of an Arthrobacter sp. strain C1 and an Achromobacter sp. strain C2 . Strain C1 rapidly degraded Iprodione (DT50 = 2.3 h) and metabolite II (DT50 = 2.9 h) in MSM suggesting utilization of isopropylamine, transiently formed by hydrolysis of Iprodione, and glycine liberated during hydrolysis of metabolite II, as C and N sources .Physical And Chemical Properties Analysis
Iprodione appears as a white powder . It has a melting point of 133.4 °C and decomposes at a boiling point of 164.5 °C . It has a solubility in water of 12.2 mg/L at 20 °C .Aplicaciones Científicas De Investigación
Fungicida en Agricultura
Iprodiona es un miembro del grupo de fungicidas dicarboxamidas y se usa para controlar las infestaciones de hongos en una variedad de cultivos . Es efectiva contra una amplia gama de hongos, lo que la convierte en una herramienta valiosa para los agricultores.
Impacto Ambiental e Interacción con Bacterias del Suelo
La degradación microbiana es el proceso clave de disipación del suelo para la this compound . Un consorcio compuesto por una cepa C1 de Arthrobacter sp. y una cepa C2 de Achromobacter sp. se encontró que convertía la this compound a 3,5-dicloroanilina (3,5-DCA) . Esto sugiere que ciertas bacterias del suelo pueden metabolizar la this compound, impactando su persistencia ambiental.
Análisis de la Vía Metabólica
La vía metabólica de la this compound implica la formación de varios intermediarios. La hidrólisis microbiana de la this compound da como resultado la formación primaria de 3,5-diclorofenil-carboxamida (metabolito I), que luego se transforma en 3,5-diclorofenilurea-acetato (metabolito II) y finalmente en 3,5-dicloroanilina (3,5-DCA) .
Toxicidad y Carcinogenicidad
La this compound se caracteriza como "moderadamente tóxica" para animales pequeños y un "probable carcinógeno" para los humanos . Esto destaca la importancia de la manipulación y el uso cuidadosos de la this compound.
Evaluación de Riesgos de Pesticidas
La Autoridad Europea de Seguridad Alimentaria (EFSA) ha realizado una revisión por pares de la evaluación de riesgos de pesticidas de la this compound . Esto implica evaluar los riesgos asociados con su uso en cultivos específicos, como zanahorias y lechuga .
Interacción con Proteínas
Se han realizado investigaciones para explorar el mecanismo de interacción de la this compound con proteínas . Comprender estas interacciones puede proporcionar información sobre los efectos biológicos de la this compound.
Mecanismo De Acción
Target of Action
Iprodione is a broad-spectrum contact fungicide . Its primary targets are fungal spores and mycelium . It inhibits the germination of fungal spores and blocks the growth of the fungal mycelium . This makes it effective against a variety of fungal diseases in plants .
Mode of Action
Iprodione interacts with its targets primarily through a process known as dynamic quenching . This involves the formation of a complex between Iprodione and bovine serum albumin (BSA), a carrier protein in bovine circulation . The interaction is characterized by endothermic apolar (hydrophobic) interactions, which are maximized at higher temperatures . The binding affinity between Iprodione and BSA is relatively weak, suggesting that the association process is primarily driven by hydrophobic interactions .
Biochemical Pathways
The metabolic pathway of Iprodione involves several steps. Initially, microbial hydrolysis of Iprodione results in the formation of 3,5-dichlorophenyl-carboxamide (metabolite I) . This is subsequently transformed to 3,5-dichlorophenylurea-acetate (metabolite II), and finally to 3,5-dichloroaniline (3,5-DCA) . These transformations are facilitated by specific strains of bacteria, such as Arthrobacter sp. strain C1 and Achromobacter sp. strain C2 .
Pharmacokinetics
The pharmacokinetics of Iprodione involve absorption, distribution, and excretion . In rats, about 90% of a single low dose of Iprodione was eliminated within 4 days, primarily in urine . The peak blood concentrations were reached within 2-4 hours . The elimination half-life was estimated to be 9 hours for males and 7 hours for females . These properties influence the bioavailability of Iprodione in the body.
Result of Action
The action of Iprodione results in molecular and cellular effects. For instance, it has been found to induce reactive oxygen species generation and mitochondrial dysfunction . These effects can lead to an increase in mitochondrial calcium levels . Additionally, Iprodione has been shown to cause genotoxic effects, which are dependent on concentration and exposure time .
Action Environment
The action, efficacy, and stability of Iprodione are influenced by various environmental factors. For instance, soil pH is a major factor controlling the persistence of Iprodione in soil, with high degradation rates observed in neutral to alkaline soils . Furthermore, Iprodione is typically applied as a foliar treatment, and degradation/metabolism on the plant surface and/or absorption by plants can mitigate the potential for groundwater contamination .
Direcciones Futuras
The Iprodione Market is forecast to reach $2.1 Million by 2027, after growing at a CAGR of 6.89% during 2022-2027 . The key growth factors of the global Iprodione market are rising farming practices internationally, greater emphasis on increasing crop yields from the available arable land, increasing global population, and increasing government initiative across the globe .
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFESLQCSAYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024154 | |
| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] White powder; [MSDSonline], Solid | |
| Record name | Iprodione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
>100 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500, Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone, Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C), In water, 13.9 mg/l @ 25 °C., 0.0139 mg/mL at 25 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.75X10-9 mm Hg @ 25 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibits germination of spores and growth of fungal mycelium. | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals | |
CAS RN |
36734-19-7 | |
| Record name | Iprodione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36734-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprodione [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036734197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRODIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AYV2A6EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx 136 °C, 136 °C | |
| Record name | IPRODIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iprodione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


